molecular formula C15H13BrN2O2S B344616 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole CAS No. 333311-43-6

1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole

Cat. No.: B344616
CAS No.: 333311-43-6
M. Wt: 365.2g/mol
InChI Key: DPNOANZRBVHDLH-UHFFFAOYSA-N
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Description

1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole is an organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with a sulfonyl group attached to a 4-bromo-2,5-dimethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2,5-dimethylphenylamine and benzimidazole.

    Sulfonylation: The 4-bromo-2,5-dimethylphenylamine is reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonylated intermediate.

    Cyclization: The sulfonylated intermediate is then reacted with benzimidazole under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols).

    Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzimidazole core can interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
  • 2-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole
  • 4-bromo-2,5-dimethylphenylamine

Uniqueness

1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole is unique due to its specific substitution pattern and the presence of both a sulfonyl group and a benzimidazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-bromo-2,5-dimethylphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2S/c1-10-8-15(11(2)7-12(10)16)21(19,20)18-9-17-13-5-3-4-6-14(13)18/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNOANZRBVHDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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